

Application Notes and Protocols for GSK3532795 In Vitro Drug Susceptibility Assay

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro drug susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) to the second-generation maturation inhibitor, **GSK3532795**. The provided methodologies are based on established and published research protocols.

Introduction

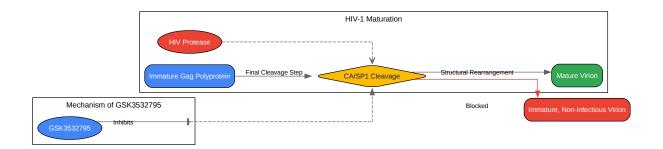
GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor that targets the final step in the viral Gag polyprotein processing pathway.[1][2] Specifically, it inhibits the cleavage between the capsid protein (p24) and spacer peptide 1 (SP1).[1][3] This disruption of viral maturation results in the production of immature and non-infectious virions.[1][3] Assessing the in vitro susceptibility of different HIV-1 strains to GSK3532795 is crucial for understanding its antiviral potency, determining mechanisms of resistance, and correlating in vitro data with clinical outcomes.

Mechanism of Action

GSK3532795 binds to a six-helix bundle formed by the C-terminal residues of the capsid and a portion of the SP1 region.[3] This binding stabilizes the CA/SP1 six-helix bundle, which is thought to reduce the accessibility of the CA/SP1 cleavage site to the HIV protease.[3] By



inhibiting this final cleavage step, the structural rearrangements necessary for the formation of a mature, infectious conical core are prevented.[2][3]



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Caption: Mechanism of action of GSK3532795 in inhibiting HIV-1 maturation.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of **GSK3532795** against HIV-1. The 50% effective concentration (EC50) is a measure of the drug's potency. Fold-change (FC) in EC50 values are used to quantify changes in susceptibility, often due to resistance mutations.



Virus Type	Parameter	Value	Reference
Wild-Type HIV-1 (NL4- 3 Gag P373S)	EC50	Varies (used as baseline)	[3]
HIV-1 with A364V substitution	Fold-Change in EC50	Increased	[3]
HIV-1 with V362I substitution	Fold-Change in EC50	Increased (often with secondary mutations)	[3][4]
PI-Resistant Clinical Isolates	Fold-Change in EC50	0.16 - 0.68	[5]
Longitudinal Isolates (Post-PI Therapy)	Median Fold-Change from Baseline	0.83 (range: 0.05– 27.4)	[5]

Experimental Protocol: Multiple-Cycle HIV-1 Drug Susceptibility Assay

This protocol details a multiple-cycle drug susceptibility assay to determine the EC50 of GSK3532795.[3]

Materials

Cell Line: MT-2 cells

- Virus: HIV-1 laboratory strain (e.g., NL4-3) or clinical isolates.
- Compound: GSK3532795, synthesized and prepared in an appropriate solvent (e.g., DMSO).
- Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 μg/mL of streptomycin.
- Assay Plates: 96-well cell culture plates.
- Reagents for Quantification:



- For Luciferase Assay: Dual-Luciferase® Reporter Assay System.
- For Reverse Transcriptase (RT) Assay: Scintillation proximity assay (SPA) reagents.

Part 1: Cell and Virus Preparation

- Cell Culture: Maintain MT-2 cells at 37°C in a 5% CO2 incubator. Sub-culture the cells twice a week to maintain them in the exponential growth phase.
- Virus Stock Generation: Generate virus stocks by transfecting 293T cells with a proviral DNA clone of HIV-1 (e.g., NL4-3). For luciferase-based assays, use a reporter virus variant containing the Renilla luciferase (Rluc) gene.[3] Harvest the virus-containing supernatant and determine the virus titer.

Part 2: Assay Procedure

- Compound Dilution: Prepare a serial dilution of GSK3532795 in culture medium. The final
 concentrations should typically span a range that will capture the full dose-response curve.
- Infection: Infect MT-2 cells with the HIV-1 virus stock at a low multiplicity of infection (MOI) of 0.005.[3][6]
- Plating: Seed the cell-virus mixture into 96-well plates containing the serially diluted
 GSK3532795. The final cell density should be approximately 10,000 cells per well.[3] Include
 control wells with cells and virus but no drug (positive control for infection) and wells with
 cells only (negative control).
- Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

Part 3: Quantification of Viral Yield

After the incubation period, quantify the amount of viral replication using one of the following methods:

A. Luciferase Activity Assay:

 Lyse the cells according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

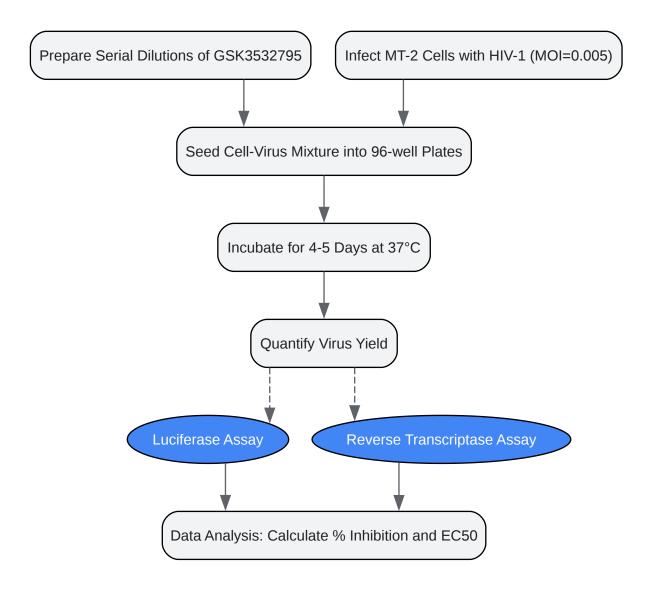


- Measure the cell-associated Renilla luciferase activity using a luminometer.[3]
- B. Reverse Transcriptase (RT) Activity Assay:
- Collect the cell-free supernatant from each well.
- Quantify the reverse transcriptase activity using a scintillation proximity assay (SPA).[3]

Part 4: Data Analysis

- Calculate Percent Inhibition: Determine the percent inhibition of viral replication for each drug concentration relative to the no-drug control.
- Determine EC50: Plot the percent inhibition versus the log10 of the drug concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the 50% effective concentration (EC50).[3]





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Caption: Experimental workflow for the GSK3532795 in vitro drug susceptibility assay.

Resistance Testing

To select for viruses with reduced susceptibility to **GSK3532795**, HIV-1 can be serially passaged in the presence of increasing concentrations of the compound.[3][6] Selections can be initiated at low concentrations (e.g., 1x or 2x the initial EC50) and the drug concentration doubled with each subsequent passage as cytopathic effect (CPE) is observed.[3][6] Genotypic analysis of the resulting resistant viruses can then identify mutations responsible for the reduced susceptibility.







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